molecular formula C19H17FN4OS B2938176 C19H17FN4OS CAS No. 1396635-85-0

C19H17FN4OS

Cat. No. B2938176
CAS RN: 1396635-85-0
M. Wt: 368.43
InChI Key: BANLVWFAJODBEV-UHFFFAOYSA-N
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Description

C19H17FN4OS is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Neurodegenerative Disease Research

The compound’s relevance in neurodegenerative diseases such as Parkinson’s, Huntington’s, and Alzheimer’s is significant due to its action on tropomyosin receptor kinases (TrkA/B/C). These kinases are involved in neuronal survival and plasticity, and their dysregulation is a hallmark of these diseases . The compound can be used to develop positron emission tomography (PET) imaging probes for in vivo exploration of TrkA/B/C expression and signaling, providing insights into the progression and treatment efficacy of neurodegenerative conditions.

Oncology

In the realm of cancer research, TrkA/B/C is known to drive tumorigenesis and metastatic potential in various human cancers. By inhibiting these kinases, C19H17FN4OS could serve as a therapeutic agent or a research tool to understand cancer biology better. Its application in creating PET imaging probes also allows for the non-invasive study of tumor progression and response to therapies .

Drug Design and Discovery

The pyrrolidine ring present in C19H17FN4OS is a versatile scaffold in drug discovery. It allows for the efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of molecules. The compound’s structure can guide the design of new drugs with different biological profiles, particularly in targeting enantioselective proteins .

Electrochemical Applications

While not directly related to C19H17FN4OS , the study of two-dimensional manganese-based materials in electrochemistry highlights the potential for similar compounds to be used in energy storage and catalysis. The compound’s structural features, such as the thiophene ring, could be explored for electrochemical applications, given the interest in heteroatomic compounds in this field .

Pharmacokinetics and ADME/Tox Studies

The compound’s pyrrolidine ring and its derivatives can be used to modify physicochemical parameters to obtain optimal ADME/Tox results for drug candidates. This includes studying the absorption, distribution, metabolism, excretion, and toxicity profiles of new drugs .

Mechanism of Action

    Target of Action

    The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The targets of such compounds can vary widely, but they often interact with proteins or enzymes in the body. The specific targets would depend on the exact structure of the compound and its functional groups.

    Pharmacokinetics

    The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body . Factors such as the compound’s size, charge, and hydrophobicity can influence these properties. For instance, the pyrrolidine ring in this compound could potentially enhance its bioavailability due to its non-planarity .

    Action Environment

    The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . Additionally, factors like the compound’s formulation and route of administration can also impact its effectiveness.

properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS/c20-15-5-2-1-4-14(15)16-7-8-18(23-22-16)24-10-9-13(12-24)21-19(25)17-6-3-11-26-17/h1-8,11,13H,9-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANLVWFAJODBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CS2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide

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